4-(1H-benzimidazol-2-yl)-1-(1-phenylethyl)pyrrolidin-2-one
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Overview
Description
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-(1-PHENYLETHYL)-2-PYRROLIDINONE is a complex organic compound that features a benzimidazole ring, a phenylethyl group, and a pyrrolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-(1-PHENYLETHYL)-2-PYRROLIDINONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Phenylethyl Group: This step might involve Friedel-Crafts alkylation or other suitable alkylation methods.
Formation of the Pyrrolidinone Ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzimidazole ring or the phenylethyl group.
Reduction: Reduction reactions could target the pyrrolidinone ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or phenylethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to more saturated compounds.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzimidazole rings are often used as ligands in catalytic reactions.
Material Science: Such compounds might be explored for their electronic properties in materials science.
Biology and Medicine
Pharmacology: The compound could be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.
Biochemistry: It might be used in studies of enzyme inhibition or receptor binding.
Industry
Chemical Industry: The compound could serve as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: It might be used in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole or 2-methylbenzimidazole.
Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone or N-phenylpyrrolidinone.
Uniqueness
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-(1-PHENYLETHYL)-2-PYRROLIDINONE is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H19N3O |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(1-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H19N3O/c1-13(14-7-3-2-4-8-14)22-12-15(11-18(22)23)19-20-16-9-5-6-10-17(16)21-19/h2-10,13,15H,11-12H2,1H3,(H,20,21) |
InChI Key |
GCTAARMPVICEKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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